フタロシアニン鉄(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iron(II) Phthalocyanine is used in the synthesis of multifunctional phototheranostics with the potential to be used in tumor phototherapies. Dye used in optical imaging.

科学的研究の応用

触媒作用

フタロシアニン鉄(II)は、さまざまな化学反応の触媒として機能します。これは、酸化反応において電子移動を促進し、反応速度を高めるために使用されてきました。例えば、過酸化水素や分子状酸素などのさまざまな酸素源を使用して、基質の酸化を触媒します .

有機エレクトロルミネッセンス

この化合物は、有機エレクトロルミネッセンスにおける可能性が調査されています。有機太陽電池での使用が検討されており、光を電気エネルギーに変換する役割を果たす可能性があります .

バイオメディカルセンシング

フタロシアニン鉄(II)は、その電気化学的特性のためにバイオセンサーとして研究されています。さまざまな生体分子の存在を検出することができ、これは医学的診断や研究において不可欠です .

ディスプレイ技術

この化合物のエレクトロルミネッセンス特性は、OLED(有機発光ダイオード)や電子ペーパーなどのディスプレイデバイスに適しています。これらの技術での使用は、より鮮やかなディスプレイと低いエネルギー消費につながる可能性があります .

分子内C(sp3)–Hアミノ化

有機化学では、フタロシアニン鉄(II)はC(sp3)–H結合のアミノ化を触媒します。この反応は、医薬品や農薬に多く見られる窒素含有化合物の合成において重要です .

材料化学

この化合物は、材料化学における構成要素です。これは、電子機器やその他の用途に適した特性を持つ新しい材料の開発に貢献します .

光線力学療法

その独特の光学特性により、フタロシアニン鉄(II)は、光を使用して薬剤を活性化し、癌細胞を殺す治療法である光線力学療法における光増感剤として研究されています .

環境修復

最後に、その触媒特性は環境修復のために検討されています。これは、汚染物質を分解し、水や空気の浄化を支援するために使用できる可能性があります .

作用機序

Target of Action

Iron(II) phthalocyanine (FePc) primarily targets the oxygen reduction reaction (ORR) . This reaction is crucial for the energy efficiency of fuel cells and metal-air batteries . FePc is also known to catalyze intramolecular C(sp3)–H bond amination with alkyl azides .

Mode of Action

FePc interacts with its targets through its unique FeN4 active site . The FeN4 site usually exhibits poor O2 adsorption and activation due to its plane-symmetric structure . An axial fe–o coordination strategy can improve its o2 adsorption, activation, and thus the orr performance . The Fe–O coordination evokes electronic localization among the axial direction of O–FeN4 sites to enhance O2 adsorption and activation .

Biochemical Pathways

The primary biochemical pathway affected by FePc is the oxygen reduction reaction (ORR) . This reaction directly determines the energy efficiency of fuel cells and metal-air batteries . FePc enhances the ORR by improving O2 adsorption and activation .

Pharmacokinetics

Without axial ligands, FePc aggregates leading to solids of low solubility . A soluble iron(ii)-phthalocyanine derivative with bulky substituents can prevent aggregation and improve solubility .

Result of Action

The primary result of FePc’s action is the enhancement of the oxygen reduction reaction (ORR) . The catalyst obtained from FePc exhibits fast kinetics for O2 adsorption and activation . It also shows a remarkable half-wave potential of 0.90V . In addition, FePc can catalyze intramolecular C(sp3)–H bond amination with alkyl azides .

Action Environment

The action of FePc can be influenced by environmental factors such as the presence of axial ligands and the type of carbon support used . For instance, without axial ligands, FePc forms solids with low solubility . When coordinated with an oxidized carbon, fepc exhibits improved o2 adsorption and activation . Furthermore, the type of carbon support (e.g., carbon nanotube or black pearl) can affect the electrocatalytic activity of FePc .

生化学分析

Biochemical Properties

Iron(II) phthalocyanine plays a crucial role in biochemical reactions, particularly in redox processes. It interacts with various enzymes and proteins, acting as a catalyst in oxidation-reduction reactions. One notable interaction is with cytochrome P450 enzymes, where Iron(II) phthalocyanine mimics the heme group, facilitating electron transfer and catalytic activity. Additionally, it interacts with oxygenases and peroxidases, enhancing their catalytic efficiency in oxidative reactions .

Cellular Effects

Iron(II) phthalocyanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of reactive oxygen species (ROS) within cells, thereby modulating oxidative stress responses. This compound can also influence the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase. Furthermore, Iron(II) phthalocyanine impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, Iron(II) phthalocyanine exerts its effects through several mechanisms. It binds to biomolecules, including proteins and nucleic acids, through coordination interactions with its central iron ion. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, Iron(II) phthalocyanine can inhibit the activity of certain oxidases by competing with their natural substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iron(II) phthalocyanine can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong oxidizing agents. Long-term exposure to Iron(II) phthalocyanine has been observed to cause cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects are crucial for understanding the long-term implications of using this compound in biomedical applications .

Dosage Effects in Animal Models

The effects of Iron(II) phthalocyanine vary with different dosages in animal models. At low doses, it has been found to enhance antioxidant defenses and improve metabolic efficiency. At high doses, Iron(II) phthalocyanine can exhibit toxic effects, including oxidative damage to cellular components and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

Iron(II) phthalocyanine is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as cytochrome P450 and peroxidases, influencing the metabolic flux of substrates through these pathways. Additionally, Iron(II) phthalocyanine can affect the levels of metabolites involved in redox reactions, such as NADH and FADH2, thereby modulating the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, Iron(II) phthalocyanine is transported and distributed through interactions with various transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, specific transporters on cell membranes can mediate the uptake of Iron(II) phthalocyanine into cells, where it can accumulate in specific compartments. The localization and accumulation of this compound are influenced by its chemical properties and the presence of binding partners .

Subcellular Localization

Iron(II) phthalocyanine exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the mitochondria, where it can influence mitochondrial respiration and energy production. Additionally, Iron(II) phthalocyanine can localize to the nucleus, where it may interact with DNA and nuclear proteins, affecting gene expression and chromatin structure. The subcellular localization of Iron(II) phthalocyanine is determined by targeting signals and post-translational modifications that direct it to specific compartments .

特性

CAS番号 |

132-16-1 |

|---|---|

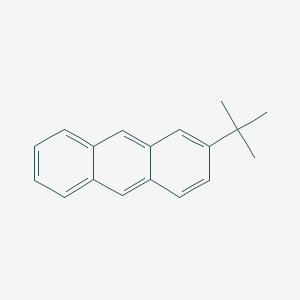

分子式 |

C32H16FeN8 |

分子量 |

568.4 g/mol |

IUPAC名 |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;iron(2+) |

InChI |

InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChIキー |

MIINHRNQLVVCEW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2] |

正規SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2] |

| 132-16-1 | |

物理的記述 |

Dark purple crystals; Insoluble in water; [Alfa Aesar MSDS] |

ピクトグラム |

Irritant; Environmental Hazard |

関連するCAS |

36344-64-6 |

同義語 |

ferrous phthalocyanine iron(II) phthalocyanine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。